2-(3,4-Dichlorophenyl)pyrrolidine

nAChR Antagonist Neuropharmacology Addiction Research

For reproducible target validation and SAR studies, this 3,4-dichloro pyrrolidine is essential. Its specific substitution pattern and chiral center are critical for high-affinity binding to nAChRs, monoamine transporters, and sigma receptors. Substitution with generic analogs introduces experimental variability. Source high-purity, analytically verified material to ensure project success.

Molecular Formula C10H11Cl2N
Molecular Weight 216.1 g/mol
CAS No. 298690-82-1
Cat. No. B1364402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dichlorophenyl)pyrrolidine
CAS298690-82-1
Molecular FormulaC10H11Cl2N
Molecular Weight216.1 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C10H11Cl2N/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2
InChIKeyLTITXVXGJJQFJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,4-Dichlorophenyl)pyrrolidine (CAS 298690-82-1): A Specialized Pyrrolidine Scaffold for Neurological Target Research


2-(3,4-Dichlorophenyl)pyrrolidine (CAS 298690-82-1) is a synthetic organic compound belonging to the aryl pyrrolidine class, characterized by a 3,4-dichlorophenyl substituent at the 2-position of the pyrrolidine ring . This specific dichlorophenyl moiety is a privileged pharmacophore in medicinal chemistry, frequently utilized for its ability to enhance lipophilicity and target engagement with biological receptors [1]. While the compound itself is commercially available as a research chemical, its documented applications are primarily as a critical intermediate or a foundational building block in the synthesis of more complex, biologically active molecules, rather than as a final drug candidate. Its primary differentiation lies in the specific substitution pattern of the phenyl ring and the inherent stereochemical possibilities of the pyrrolidine core, which can profoundly influence the affinity and selectivity of downstream derivatives for specific biological targets such as transporters and receptors [2].

Procurement Risk: Why 2-(3,4-Dichlorophenyl)pyrrolidine (CAS 298690-82-1) Cannot Be Replaced with Other Chlorophenyl Pyrrolidines


Generic substitution of 2-(3,4-Dichlorophenyl)pyrrolidine with other chlorophenyl pyrrolidines is scientifically unsound due to the critical impact of substituent position and stereochemistry on biological target engagement. The 3,4-dichloro substitution pattern on the phenyl ring is not arbitrary; it is a key structural determinant for high-affinity binding to specific neurological targets, including sigma receptors [1] and monoamine transporters [2]. For instance, the 3,4-dichloro motif is essential for the potent sigma receptor affinity observed in related pharmacophores, and a change to a 2,4-, 2,3-, or 4-substituted analog is known to dramatically reduce or abolish this activity [3]. Furthermore, the pyrrolidine core at the 2-position introduces a chiral center, meaning the compound exists as a pair of enantiomers ((R)- and (S)-) with potentially distinct pharmacological profiles [4]. Procurement of racemic or undefined stereochemical mixtures from non-specialized vendors will introduce experimental variability, whereas high-purity, defined enantiomers are required for reproducible target validation and structure-activity relationship (SAR) studies. This specificity directly translates to procurement requirements: sourcing must be from suppliers who provide rigorous analytical documentation and, ideally, defined stereochemistry.

2-(3,4-Dichlorophenyl)pyrrolidine (CAS 298690-82-1): Quantitative Differentiation Data for Scientific Selection


Neuronal Nicotinic Acetylcholine Receptor (nAChR) Antagonism: Alpha3Beta4 Subtype Potency

2-(3,4-Dichlorophenyl)pyrrolidine demonstrates significant and selective antagonism at the alpha3beta4 subtype of the neuronal nicotinic acetylcholine receptor (nAChR) with an IC50 of 1.8 nM, a potency that is notably higher than its activity at the alpha4beta2 subtype (IC50 = 12.0 nM) [1]. This 6.7-fold selectivity ratio is a critical differentiation factor for research applications targeting specific nAChR subunits, such as those involved in nicotine addiction and certain neurological pathways. For comparison, the well-known nAChR antagonist mecamylamine exhibits non-selective antagonism across multiple nAChR subtypes with IC50 values typically in the micromolar range, highlighting the enhanced potency and selectivity profile of this compound. This quantitative data positions 2-(3,4-dichlorophenyl)pyrrolidine as a superior tool compound for studying alpha3beta4 nAChR-mediated pharmacology compared to less selective alternatives.

nAChR Antagonist Neuropharmacology Addiction Research

Monoamine Transporter Interaction Profile: Comparative Uptake Inhibition Data

2-(3,4-Dichlorophenyl)pyrrolidine exhibits a distinct multi-target profile on human monoamine transporters, with quantitative data showing preferential inhibition of serotonin (SERT) and norepinephrine (NET) uptake over dopamine (DAT) uptake [1]. The compound inhibits [3H]serotonin uptake at human SERT with an IC50 of 100.0 nM, [3H]norepinephrine uptake at human NET with an IC50 of 443.0 nM, and [3H]dopamine uptake at human DAT with a much higher IC50 of 945.0 nM. This 9.45-fold selectivity for SERT over DAT is a key differentiator from classical dopamine reuptake inhibitors like cocaine (which has higher potency at DAT) or selective serotonin reuptake inhibitors (SSRIs, which are highly selective for SERT). For instance, the atypical antidepressant bupropion is a weak DAT/NET inhibitor, while this compound provides a unique SERT/NET-preferring profile that may be valuable for exploring novel mechanisms in mood and anxiety disorders.

Monoamine Transporter DAT/NET/SERT CNS Drug Discovery

In Vivo Smoking Cessation Model Efficacy: Dose-Dependent Behavioral Outcomes

The compound has demonstrated quantifiable in vivo efficacy in mouse models of nicotine dependence, a critical step beyond in vitro receptor binding [1]. In an ICR mouse model, 2-(3,4-Dichlorophenyl)pyrrolidine produced dose-dependent inhibition of nicotine-induced antinociception with an ED50 of 15.0 mg/kg (sc) in a hotplate assay and a more potent ED50 of 1.2 mg/kg (sc) in a tail-flick assay [1]. This differential efficacy across assays suggests a specific mechanism of action rather than a general sedative or analgesic effect. For comparison, the clinically used smoking cessation aid varenicline (a partial nAChR agonist) has an ED50 of ~0.5 mg/kg in similar nicotine-induced locomotor sensitization models in mice, while the compound also inhibited nicotine-induced increases in locomotor activity with an ED50 of 4.9 mg/kg [1]. This in vivo activity profile, particularly its potent effect in the tail-flick assay, provides a strong rationale for selecting this compound over analogs that lack validated in vivo efficacy data for behavioral studies.

Addiction Pharmacology Nicotine Dependence In Vivo Model

Sigma Receptor Ligand Potential via Key Pharmacophoric Motif

While direct quantitative binding data for the exact compound 2-(3,4-Dichlorophenyl)pyrrolidine at sigma receptors is not publicly available, its 3,4-dichlorophenyl motif is a cornerstone pharmacophore for high-affinity sigma receptor ligands. In a seminal study on a closely related pharmacophore, the parent compound N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine exhibited a Ki of 2.1 nM for sigma receptors in guinea pig brain homogenates, and other derivatives showed affinities as low as 1.34 nM [1]. In contrast, the archetypal sigma ligand (+)-pentazocine had a Ki of 3.1 nM in the same assay. This established structure-activity relationship (SAR) indicates that the 3,4-dichlorophenyl group is a privileged structure for sigma receptor engagement, and the pyrrolidine ring is a preferred conformational constraint element [2]. Therefore, 2-(3,4-Dichlorophenyl)pyrrolidine is a rational starting point or intermediate for developing novel sigma receptor ligands, offering a validated structural motif that is known to confer high affinity, unlike other chlorophenyl isomers which are significantly less active.

Sigma Receptor Neuroprotection Oncology

2-(3,4-Dichlorophenyl)pyrrolidine (CAS 298690-82-1): Evidence-Based Research Applications and Procurement Rationale


Alpha3Beta4 nAChR Subtype-Selective Tool Compound for Addiction and CNS Research

2-(3,4-Dichlorophenyl)pyrrolidine is a premier tool compound for researchers investigating the specific role of the alpha3beta4 subtype of neuronal nicotinic acetylcholine receptors (nAChRs). Its demonstrated high potency (IC50 = 1.8 nM) and 6.7-fold selectivity over the alpha4beta2 subtype [1] makes it invaluable for dissecting the contributions of these receptors to nicotine addiction, anxiety, and other neurological processes. This is in stark contrast to non-selective antagonists like mecamylamine, which obscure subtype-specific effects. Procurement of this compound enables precise pharmacological studies, including in vivo behavioral assays where it has shown efficacy in reducing nicotine-induced antinociception (ED50 = 1.2-15.0 mg/kg) [1], providing a direct link between molecular target engagement and behavioral outcomes.

Probe for Serotonin/Norepinephrine Transporter Polypharmacology (SERT/NET Preference)

This compound serves as a unique pharmacological probe for studying the interplay between serotonin (SERT) and norepinephrine (NET) transporters, while minimizing confounding effects from dopamine transporter (DAT) blockade. Its in vitro profile (SERT IC50 = 100.0 nM, NET IC50 = 443.0 nM, DAT IC50 = 945.0 nM) [1] represents a distinct 'dual' uptake inhibition profile not found in traditional SSRIs (e.g., fluoxetine) or typical antidepressants. This makes it particularly suited for preclinical research exploring novel mechanisms for mood and anxiety disorders, where balanced serotonergic and noradrenergic modulation without strong dopaminergic activity is hypothesized to be beneficial. Its use allows researchers to investigate this specific pharmacological profile without the need for complex drug combinations.

Critical Intermediate for Developing High-Affinity Sigma Receptor Ligands

For medicinal chemistry programs targeting sigma receptors for neuroprotection, cancer, or analgesia, 2-(3,4-Dichlorophenyl)pyrrolidine is a strategic building block. The 3,4-dichlorophenyl motif is a validated pharmacophore for achieving nanomolar affinity at sigma receptors (with related compounds showing Ki values as low as 1.34-2.1 nM) [2]. The pyrrolidine core provides a conformational constraint that is known to enhance affinity and selectivity compared to more flexible analogs [3]. By starting with this compound, medicinal chemists can rapidly generate novel derivatives and explore SAR around a privileged structure, significantly accelerating the hit-to-lead process for sigma receptor programs.

Enantiomer-Specific Research: Isolating Stereochemistry-Dependent Biological Effects

Given that the chiral center in 2-(3,4-Dichlorophenyl)pyrrolidine can yield distinct pharmacological profiles for its (R)- and (S)-enantiomers, this compound is an essential reference standard for stereospecific studies [4]. Researchers can procure the racemic mixture for initial screening and then source pure enantiomers to evaluate differential activity at targets like nAChRs, monoamine transporters, and sigma receptors. This approach is critical for de-risking drug development, as one enantiomer may possess superior efficacy or a better safety profile. The procurement of well-characterized, high-purity enantiomers directly supports rigorous and reproducible stereochemistry-activity relationship studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3,4-Dichlorophenyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.